![molecular formula C22H18BrN3O3S2 B2503389 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide CAS No. 892256-19-8](/img/structure/B2503389.png)
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromothiophene group and a sulfamoylphenyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Bromothiophene Substitution: The bromothiophene group is introduced via a bromination reaction, where thiophene is treated with bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfamoylphenyl Ethyl Chain Addition: The sulfamoylphenyl ethyl chain is attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a sulfonamide precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring or the bromothiophene group.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles (e.g., amines, thiols) using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (DMF, THF)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives, dehalogenated thiophenes
Substitution: Various substituted thiophenes and quinoline derivatives
Applications De Recherche Scientifique
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound’s unique electronic properties make it suitable for use in the synthesis of novel materials with specific optical and electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the sulfamoylphenyl group can form hydrogen bonds with amino acid residues in proteins.
Organic Electronics: In electronic applications, the compound’s conjugated system facilitates charge transport through π-π stacking interactions, enhancing its conductivity and efficiency in devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-bromothiophen-2-yl)quinoline-4-carboxamide: Lacks the sulfamoylphenyl ethyl chain, which may affect its solubility and binding properties.
N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide: Lacks the bromothiophene group, which may influence its electronic properties and reactivity.
Uniqueness
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to the combination of the bromothiophene group and the sulfamoylphenyl ethyl chain, which imparts distinct electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUZBMJHUGOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2503307.png)
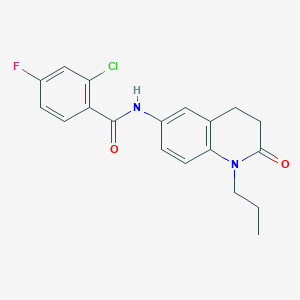
![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)
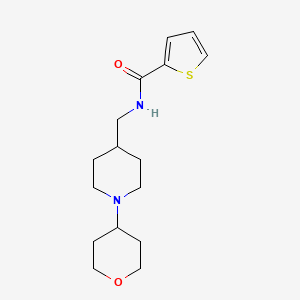
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2503318.png)

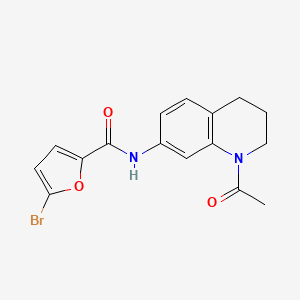
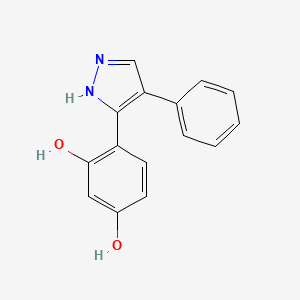
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2503324.png)
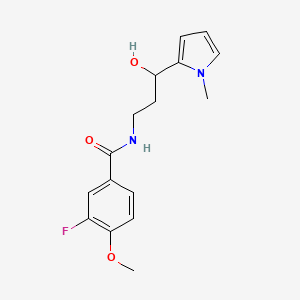
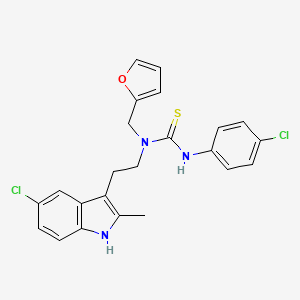
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
